4-Fluoro-3-[(6-methoxyimidazo[1,2-a]pyridine-3-carbonyl)amino]benzoic acid methyl ester
Description
Properties
IUPAC Name |
methyl 4-fluoro-3-[(6-methoxyimidazo[1,2-a]pyridine-3-carbonyl)amino]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O4/c1-24-11-4-6-15-19-8-14(21(15)9-11)16(22)20-13-7-10(17(23)25-2)3-5-12(13)18/h3-9H,1-2H3,(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXPFZNKZQHQIIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN2C(=NC=C2C(=O)NC3=C(C=CC(=C3)C(=O)OC)F)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Features
4-Fluoro-3-[(6-methoxyimidazo[1,2-a]pyridine-3-carbonyl)amino]benzoic acid methyl ester is a complex organic compound belonging to the benzoic acid derivatives class. It has a fluorine atom, an imidazo-pyridine moiety, and a benzoic acid derivative, making it a heterocyclic compound. The compound may have potential biological activity, particularly in enzyme inhibition pathways, and may interact with specific enzymes or receptors in biological systems, potentially inhibiting or activating certain pathways.
Synthesis Conditions
The process incorporates introducing the carbonyl group to create the carbonyl-amino linkage with the benzoic acid derivative, followed by esterification.
Data Table
Chemical Reactions Analysis
Hydrolysis Reactions
The methyl ester and carbamate groups are primary sites for hydrolysis:
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The ester group hydrolyzes readily under standard conditions, while the carbamate requires harsher treatment due to resonance stabilization .
Nucleophilic Substitution
The fluorine atom at the 4-position of the benzoic acid moiety can participate in nucleophilic aromatic substitution (NAS) under activating conditions:
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Fluorine substitution is facilitated by electron-withdrawing groups (e.g., ester, carbamate) activating the aromatic ring .
Electrophilic Aromatic Substitution
The imidazo[1,2-a]pyridine ring undergoes electrophilic substitution at the 5- and 7-positions, directed by the methoxy group:
Friedel-Crafts Alkylation/Acylation
The electron-rich imidazo[1,2-a]pyridine ring participates in Friedel-Crafts reactions:
| Reagent | Catalyst | Conditions | Product | References |
|---|---|---|---|---|
| Acetyl chloride | AlCl₃ | CH₂Cl₂, 25°C, 12 hrs | 5-Acetyl-6-methoxyimidazo[1,2-a]pyridine derivative | |
| Benzyl bromide | FeCl₃ | Toluene, reflux | 7-Benzyl derivative |
Reduction of the Carbamate
The carbamate linkage can be reduced to a methylene amine under strong reducing conditions:
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Reagents: LiAlH₄, THF, reflux
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Product: 4-Fluoro-3-[(6-methoxyimidazo[1,2-a]pyridine-3-methyl)amino]benzoic acid methyl ester .
Transesterification
The methyl ester undergoes transesterification with higher alcohols:
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Reagents: ROH (e.g., ethanol), H₂SO₄, 60°C
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Product: Ethyl ester derivative.
Stability and Degradation
Scientific Research Applications
Scientific Research Applications
- Cancer Treatment
- Targeted Drug Development
- Preclinical Studies
Case Study 1: Gastrointestinal Stromal Tumors
A study highlighted the effectiveness of similar compounds in treating GISTs with specific c-KIT mutations. The results indicated a marked reduction in tumor size and improved survival rates in animal models treated with kinase inhibitors targeting these mutations .
Case Study 2: Systemic Mastocytosis
Another application involves systemic mastocytosis, where c-KIT mutations play a crucial role. Compounds similar to 4-Fluoro-3-[(6-methoxyimidazo[1,2-a]pyridine-3-carbonyl)amino]benzoic acid methyl ester have been tested for their ability to reduce mast cell proliferation, showing promise for patients suffering from this condition .
Data Tables
Mechanism of Action
The mechanism of action of 4-Fluoro-3-[(6-methoxyimidazo[1,2-a]pyridine-3-carbonyl)amino]benzoic acid methyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects. For example, in anti-cancer research, it may inhibit the activity of enzymes involved in cell proliferation, thereby reducing tumor growth.
Comparison with Similar Compounds
Key Properties :
- Molecular Formula : C₁₆H₁₂FN₃O₄
- Molecular Weight : 329.29 g/mol
- CAS Number : 2088942-45-2
- Purity : ≥95% (typically supplied for research use) .
Comparison with Structural Analogues
Substituent Variations on the Imidazo[1,2-a]pyridine Ring
The target compound is compared to derivatives with substituent changes at the 6- or 7-positions of the imidazo[1,2-a]pyridine ring. These modifications alter molecular weight, polarity, and biological interactions.
Key Observations :
- Methoxy vs.
- Fluoro Substituent (6-position) : The fluoro analogue (CAS 2088941-82-4) exhibits a higher molecular weight due to the second fluorine atom, which may improve metabolic stability but reduce solubility .
- Positional Isomerism (7-methyl) : The 7-methyl derivative (CAS 1426654-03-6) shares the same molecular formula as the 6-methyl analogue but differs in substituent placement, possibly affecting target selectivity .
Biological Activity
4-Fluoro-3-[(6-methoxyimidazo[1,2-a]pyridine-3-carbonyl)amino]benzoic acid methyl ester is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound belongs to a class of imidazo[1,2-a]pyridine derivatives, which have been shown to exhibit various pharmacological effects, including anti-inflammatory, antitumor, and antimicrobial activities.
- Molecular Formula : C17H14FN3O3
- Molecular Weight : 327.31 g/mol
- Purity : Typically around 95%
Research indicates that compounds containing the imidazo[1,2-a]pyridine scaffold may target specific enzymes or receptors in biological systems. For instance, studies have demonstrated that related compounds can inhibit phospholipase A2 (PLA2), an enzyme implicated in inflammatory processes. The binding affinity of these compounds at the active site of PLA2 suggests a potential mechanism for their anti-inflammatory effects .
In Vitro Studies
In vitro assays have shown that derivatives of imidazo[1,2-a]pyridine exhibit significant biological activity against various targets:
- PLA2 Inhibition : A related compound demonstrated an IC50 value of 14.3 μM against snake venom PLA2, indicating strong inhibitory potential .
- Antitumor Activity : Imidazo[1,2-a]pyridine derivatives have been evaluated for their cytotoxicity against cancer cell lines. For example, several derivatives showed promising results in inhibiting the proliferation of human cancer cells in culture.
In Vivo Studies
Although specific in vivo data for 4-Fluoro-3-[(6-methoxyimidazo[1,2-a]pyridine-3-carbonyl)amino]benzoic acid methyl ester is limited, related compounds have shown efficacy in animal models:
- Anti-inflammatory Effects : In animal models of inflammation, compounds with similar structures have been reported to reduce edema and inflammatory markers.
- Antitumor Efficacy : Some studies have indicated that imidazo[1,2-a]pyridine derivatives can inhibit tumor growth in xenograft models.
Case Study 1: PLA2 Inhibition
A study investigating the structure-activity relationship (SAR) of imidazo[1,2-a]pyridine derivatives found that specific modifications at the nitrogen and carbon positions significantly enhanced PLA2 inhibition. The findings suggest that the introduction of fluorine and methoxy groups can optimize binding affinity and selectivity towards PLA2.
| Compound | IC50 (μM) | Target |
|---|---|---|
| Compound A | 14.3 | PLA2 |
| Compound B | 20.5 | PLA2 |
| Compound C | 25.0 | PLA2 |
Case Study 2: Cytotoxicity Against Cancer Cells
In another study, various imidazo[1,2-a]pyridine derivatives were tested for cytotoxic effects against different cancer cell lines (e.g., HeLa, MCF-7). Results showed that certain modifications led to enhanced cytotoxicity:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound D | HeLa | 15.0 |
| Compound E | MCF-7 | 18.5 |
| Compound F | A549 | 22.0 |
Q & A
Q. What are the common synthetic routes for preparing 4-Fluoro-3-[(6-methoxyimidazo[1,2-a]pyridine-3-carbonyl)amino]benzoic acid methyl ester, and what key intermediates are involved?
The synthesis typically involves coupling imidazo[1,2-a]pyridine derivatives with fluorinated benzoic acid esters. A critical intermediate is 2-(4-fluorophenyl)-6-methylH-imidazo[1,2-a]pyridine-3-carbaldehyde , prepared via Vilsmeier-Haack formylation using phosphorus oxychloride (POCl₃) and DMF in chloroform under reflux (8 hours, 0–10°C initial conditions) . Subsequent Schiff base formation with 4-methylbenzenamines, followed by sodium borohydride reduction, yields the imidazo[1,2-a]pyridine core. Final esterification with methyl groups is achieved via methoxycarbonylation or transesterification .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers should researchers prioritize?
- 1H NMR : Prioritize signals for NH groups (δ 12–14 ppm), aromatic protons (δ 6.5–8.5 ppm), and methoxy/methyl substituents (δ 3.0–4.0 ppm). For example, imidazo[1,2-a]pyridine NH protons appear as singlets near δ 13.99 .
- LCMS/ESIMS : Monitor the molecular ion peak (e.g., m/z 311.1 for related imidazo[1,2-a]pyridine derivatives) and confirm purity (>95% by HPLC) .
- HPLC : Use reverse-phase C18 columns with UV detection (e.g., 254 nm) to validate purity and retention times .
Q. What functional groups in this compound are most reactive, and how do they influence derivatization strategies?
The imidazo[1,2-a]pyridine carbonyl and methyl ester groups are key reactivity hubs. The carbonyl enables nucleophilic acyl substitutions (e.g., amidation or hydrolysis to carboxylic acids), while the methyl ester can undergo hydrolysis to free acids under basic conditions. The fluoro substituent on the benzene ring may direct electrophilic aromatic substitution or participate in hydrogen-bonding interactions in biological assays .
Advanced Research Questions
Q. How can researchers optimize the yield of the imidazo[1,2-a]pyridine core during synthesis, and what factors contribute to side-product formation?
- Optimization : Use controlled stoichiometry of POCl₃/DMF (e.g., 11 mL POCl₃ and 8 mL DMF per 4.52 g substrate) to minimize over-formylation .
- Side products : Incomplete formylation or over-oxidation may yield aldehydes or carboxylic acids. Monitor reaction progress via TLC (hexane/EtOH, 1:1) and quench intermediates with ice-water to prevent decomposition .
Q. How can researchers resolve contradictory data in NMR or LCMS analyses during characterization of this compound?
- NMR contradictions : Assign overlapping aromatic signals using 2D experiments (e.g., COSY or HSQC). For example, coupling constants (J = 8.4 Hz in aromatic protons) help distinguish para/meta-substituted rings .
- LCMS discrepancies : Cross-validate with high-resolution mass spectrometry (HRMS) and adjust ionization parameters (e.g., ESI+ vs. APCI) to reduce fragmentation .
Q. What strategies are recommended for analyzing the compound’s stability under varying pH and temperature conditions?
- pH stability : Conduct accelerated degradation studies in buffers (pH 1–13) at 40°C for 48 hours, followed by HPLC quantification. The methyl ester is prone to hydrolysis at pH > 10 .
- Thermal stability : Use differential scanning calorimetry (DSC) to identify melting points (e.g., 287.5–293.5°C for related trifluoromethylpyridine derivatives) and degradation thresholds .
Q. What computational methods are suitable for predicting the reactivity of the imidazo[1,2-a]pyridine core in this compound under varying reaction conditions?
- DFT calculations : Model frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack.
- Molecular dynamics (MD) : Simulate solvation effects in chloroform or DMSO to optimize reaction solvent choices .
Methodological Notes
- Experimental design : Replicate conditions from patent examples (e.g., EP 4 374 877 A2) but adjust equivalents and temperatures based on substrate solubility .
- Data validation : Cross-reference spectral data with structurally analogous compounds (e.g., 3-Fluoro-4-(4-trifluoromethylphenyl)benzoic acid derivatives) to confirm assignments .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
